molecular formula C16H21NO4 B13489545 2-(Tert-butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-(Tert-butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B13489545
M. Wt: 291.34 g/mol
InChI Key: CTGISZRGROHDGM-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvent and reaction conditions may be optimized to reduce costs and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it a preferred choice for protecting amines in various synthetic applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-10-13-9-12(14(18)19)6-5-11(13)7-8-17(10)15(20)21-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,18,19)

InChI Key

CTGISZRGROHDGM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O

Origin of Product

United States

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